N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a unique combination of a dioxido tetrahydrothiophene ring, a naphthalene moiety, and a pyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dioxido Tetrahydrothiophene Ring: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Synthesis of the Pyridazinone Core: The pyridazinone structure can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones.
Coupling of Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Final Coupling Reaction: The final step involves coupling the dioxido tetrahydrothiophene ring with the pyridazinone-naphthalene intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The dioxido tetrahydrothiophene ring could participate in redox reactions, while the pyridazinone and naphthalene moieties could engage in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxo-1,2,4-triazine-1(6H)-yl)acetamide: Similar structure but with a triazine ring instead of a pyridazinone ring.
Uniqueness
The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide lies in its combination of structural features. The presence of the dioxido tetrahydrothiophene ring, naphthalene moiety, and pyridazinone structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N3O4S/c24-19(21-17-9-10-28(26,27)13-17)12-23-20(25)8-7-18(22-23)16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11,17H,9-10,12-13H2,(H,21,24) |
InChI Key |
ZQQMVUNLVHVUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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